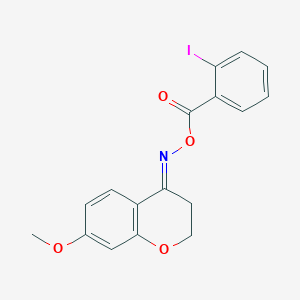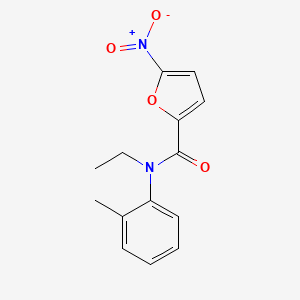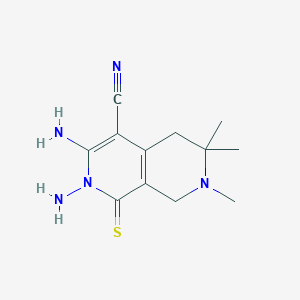
3-(3,5-dimethyl-1H-pyrazol-1-yl)-2(1H)-quinoxalinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
"3-(3,5-dimethyl-1H-pyrazol-1-yl)-2(1H)-quinoxalinone" is a compound that belongs to a class of organic molecules with potential pharmacological activities. This compound is a part of the quinoxalinone family, which is known for its versatile applications in medicinal chemistry.
Synthesis Analysis
The synthesis of quinoxalinone derivatives, including compounds similar to "3-(3,5-dimethyl-1H-pyrazol-1-yl)-2(1H)-quinoxalinone", often involves multicomponent reactions and cyclization processes. For example, Chimichi et al. (2006) describe a method to synthesize 3-quinolinonyl-pyrazoles through cyclization of related quinoxalinone compounds (Chimichi et al., 2006). Beker and Kaban (2023) also highlight a one-pot multicomponent reaction for synthesizing pyrazolo-quinolinones (Beker & Kaban, 2023).
Molecular Structure Analysis
The molecular structure of quinoxalinone derivatives is characterized by NMR, GC-MS, IR, and UV measurements, as indicated in the research by Beker and Kaban (2023). X-ray crystallography is also used for structural elucidation, as shown in the study by Das et al. (2022) (Das et al., 2022).
Chemical Reactions and Properties
Quinoxalinone derivatives participate in various chemical reactions, including cyclizations, substitutions, and 1,3-dipolar cycloadditions. Kim et al. (1990) discuss the synthesis of quinoxaline derivatives through 1,3-dipolar cycloaddition reactions (Kim et al., 1990).
Physical Properties Analysis
The physical properties of these compounds, such as solubility, melting point, and crystal structure, can be determined through analytical techniques like X-ray crystallography, as mentioned in Das et al. (2022).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and functional group transformations, are influenced by the molecular structure. Studies like that of Hassan et al. (2017) investigate the antioxidant properties of related quinoxalinone derivatives (Hassan et al., 2017).
Propiedades
IUPAC Name |
3-(3,5-dimethylpyrazol-1-yl)-1H-quinoxalin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4O/c1-8-7-9(2)17(16-8)12-13(18)15-11-6-4-3-5-10(11)14-12/h3-7H,1-2H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYRXDCPWUYWHTF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NC3=CC=CC=C3NC2=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3,5-Dimethyl-1H-pyrazol-1-yl)quinoxalin-2(1H)-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(4-chlorophenyl)amino]-2-phenyl-1H-indene-1,3(2H)-dione](/img/structure/B5702443.png)
![3-{[4-(4-fluorophenyl)-1,3-thiazol-2-yl]amino}benzoic acid](/img/structure/B5702448.png)


![2-propyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidine-5,7(6H)-dione](/img/structure/B5702464.png)
![4-[2-(2,5-dimethylphenoxy)ethyl]morpholine](/img/structure/B5702469.png)
![3-chloro-5-ethoxy-4-[(3-fluorobenzyl)oxy]benzaldehyde](/img/structure/B5702475.png)
![ethyl 1-[3-(2-nitrophenyl)-2-propen-1-yl]-4-piperidinecarboxylate](/img/structure/B5702484.png)

![1-amino-5-methyl-7,8,9,10-tetrahydropyrimido[4,5-c]isoquinoline-6(5H)-thione](/img/structure/B5702499.png)


![1-[3-(4-isopropylphenyl)acryloyl]azepane](/img/structure/B5702541.png)